molecular formula C9H10O2S B13325052 1-(Thiophen-2-yl)pentane-1,3-dione

1-(Thiophen-2-yl)pentane-1,3-dione

Cat. No.: B13325052
M. Wt: 182.24 g/mol
InChI Key: CCIGLWJLWGCUMS-UHFFFAOYSA-N
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Description

1-(Thiophen-2-yl)pentane-1,3-dione is an organic compound that features a thiophene ring attached to a pentane-1,3-dione moiety. Thiophene is a five-membered aromatic ring containing one sulfur atom, which imparts unique chemical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Thiophen-2-yl)pentane-1,3-dione can be synthesized through several methods. One common approach involves the condensation of thiophene-2-carboxaldehyde with acetylacetone in the presence of a base such as sodium ethoxide. The reaction typically proceeds under reflux conditions, and the product is isolated through crystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

1-(Thiophen-2-yl)pentane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(Thiophen-2-yl)pentane-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Thiophen-2-yl)pentane-1,3-dione involves its interaction with various molecular targets. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, while the carbonyl groups can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Thiophen-2-yl)pentane-1,3-dione is unique due to its specific combination of a thiophene ring and a pentane-1,3-dione moiety. This structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications .

Biological Activity

1-(Thiophen-2-yl)pentane-1,3-dione is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. Its structural features, including the thiophene moiety and the diketone functionality, suggest possible interactions with biological targets such as enzymes and receptors.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C9H10O2S\text{C}_9\text{H}_{10}\text{O}_2\text{S}

This compound consists of a pentane backbone with two carbonyl groups and a thiophene ring, contributing to its reactivity and biological properties.

1. Histone Deacetylase Inhibition

Research has indicated that compounds similar to this compound may act as inhibitors of histone deacetylases (HDACs). HDACs are critical in regulating gene expression and are implicated in various diseases, including cancer. A study highlighted that substituted thienyl hydroxamic acids exhibit significant HDAC inhibitory activity, suggesting that derivatives of thiophene-containing diketones could share similar properties .

2. Antitumor Activity

In vitro studies have shown that certain thiophene derivatives possess antitumor properties. For instance, compounds with a thiophene ring have been evaluated for their ability to inhibit tumor cell proliferation. The presence of the diketone functionality in this compound may enhance its cytotoxic effects against cancer cell lines .

3. Anti-inflammatory Effects

Compounds containing thiophene rings have also been studied for their anti-inflammatory effects. The potential mechanism involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests that this compound could be explored for therapeutic applications in inflammatory diseases .

Case Studies

Several studies have investigated the biological activities of thiophene derivatives:

StudyCompoundBiological ActivityFindings
Thienyl Hydroxamic AcidsHDAC InhibitionDemonstrated significant inhibition of HDAC activity in cancer cells.
Thiophene DerivativeAntitumor ActivityShowed cytotoxic effects on various cancer cell lines with IC50 values in low micromolar range.
Thiophene-based CompoundsAnti-inflammatoryInhibited COX enzymes and reduced cytokine levels in vitro.

The biological activity of this compound may be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The diketone moiety can form chelates with metal ions in enzyme active sites, thereby inhibiting enzyme activity.
  • Receptor Modulation : The thiophene ring may facilitate binding to various receptors involved in signaling pathways related to inflammation and cancer.

Properties

Molecular Formula

C9H10O2S

Molecular Weight

182.24 g/mol

IUPAC Name

1-thiophen-2-ylpentane-1,3-dione

InChI

InChI=1S/C9H10O2S/c1-2-7(10)6-8(11)9-4-3-5-12-9/h3-5H,2,6H2,1H3

InChI Key

CCIGLWJLWGCUMS-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)CC(=O)C1=CC=CS1

Origin of Product

United States

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